molecular formula C11H13N3O B1202311 Feprosidnine CAS No. 22293-47-6

Feprosidnine

Cat. No.: B1202311
CAS No.: 22293-47-6
M. Wt: 203.24 g/mol
InChI Key: HFLCEELTJROKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Feprosidnine, also known under the brand name Sydnophen, is a stimulant compound developed in the USSR in the 1970s . It is structurally related to mesocarb but possesses its own distinct pharmacological profile, including noted antidepressant activity . Chemically, it is classified as a mesoionic sydnone imine . This compound has a complex, multi-target mechanism of action, the relative importance of which is still being elucidated. Research indicates its effects include reversible monoamine oxidase inhibition (MAOI), as well as cholinergic, adrenergic, opioid, and nitric oxide-donating actions . This makes it a valuable research tool for investigating these pathways and their interplay. Historically, its clinical research applications focused on conditions such as apathetic and asthenic depressions, fatigue, apathetic syndrome, and narcolepsy . The product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

3-(1-phenylpropan-2-yl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLCEELTJROKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)[N+]2=CC(=N)O[N-]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3441-64-3 (mono-hydrochloride)
Record name Feprosidnine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID801027235
Record name 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22293-47-6
Record name 1,2,3-Oxadiazolium, 5-amino-3-(1-methyl-2-phenylethyl)-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22293-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Feprosidnine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEPROSIDNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G4W8NR1PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Base-Catalyzed Condensation

The initial stage involves reacting acetone cyanohydrin with formaldehyde under alkaline conditions. This exothermic reaction produces glycolonitrile, with acetone generated as a byproduct. Key parameters include:

ParameterOptimal ValueImpact on Yield
Formaldehyde concentration40% aqueous solution<70% conversion below 35%
Temperature50–55°CPolymerization occurs >60°C
Reaction time4–6 hoursProlonged time increases side products

The base (typically K₂CO₃) facilitates nucleophilic attack by deprotonating the cyanohydrin, driving the equilibrium toward glycolonitrile formation.

Amine Coupling

Glycolonitrile undergoes nucleophilic addition with amphetamine in a 1:1 molar ratio. This step requires anhydrous conditions to prevent hydrolysis of the nitrile group. Critical considerations:

  • Solvent selection : Ethanol/water mixtures (3:1 v/v) balance solubility and reaction kinetics

  • Temperature control : 25–30°C prevents exothermic runaway

  • Stoichiometry : 10% excess amphetamine ensures complete conversion

The product, N-(1-phenyl-2-propylamine)-acetonitrile, precipitates as a white crystalline solid upon cooling.

Nitrosative Cyclization

The final step forms the sydnone imine core via nitrosylation using NaNO₂ and HCl. This reaction proceeds through diazonium intermediate formation, followed by intramolecular cyclization:

R-NH2+HNO2+HClR-N2+ΔSydnone imine+N2\text{R-NH}2 + \text{HNO}2 + \text{HCl} \rightarrow \text{R-N}2^+ \xrightarrow{\Delta} \text{Sydnone imine} + \text{N}2 \uparrow

Optimized conditions achieve 51.5% yield through:

  • Gradual addition of NaNO₂ to maintain pH 1–2

  • Temperature ramp from 0°C to 60°C over 2 hours

  • Nitrogen gas purge to remove diazonium decomposition byproducts

Advanced Methodological Developments

Recent innovations address historical challenges in this compound synthesis through mechanochemical and flow chemistry approaches.

Solvent-Free Mechanochemical Synthesis

Ball-mill processing replaces traditional solution-phase methods, offering:

AdvantageMechanistic BasisYield Improvement
Reduced side reactionsRestricted molecular mobility+18% vs. solution
Faster kineticsHigh-energy collisions3× rate increase
Simplified purificationNo solvent removal requiredPurity >97%

Critical parameters for scale-up:

  • Milling frequency: 25–30 Hz

  • Ball-to-powder ratio: 10:1

  • Milling time: 45–60 minutes

Continuous Flow Nitrosylation

Microreactor systems enhance nitrosative cyclization through:

  • Precise temperature control (±0.5°C)

  • Millisecond mixing times

  • Real-time pH monitoring

A comparative analysis demonstrates superior performance:

MetricBatch ReactorFlow Reactor
Space-time yield (g/L/h)12.489.7
Byproduct formation8.2%1.1%
Reaction time120 min22 min

This method reduces hazardous intermediate accumulation while improving throughput.

Analytical Characterization Protocols

Robust analytical workflows ensure batch-to-batch consistency and regulatory compliance.

Purity Assessment

A tiered approach combines:

Primary analysis :

  • HPLC with C18 column (5 μm, 250 × 4.6 mm)

  • Mobile phase: 65:35 MeCN/20 mM NH₄OAc (pH 4.5)

  • Detection: UV 254 nm

Secondary confirmation :

  • ¹H NMR (500 MHz, DMSO-d₆): Key peaks at δ 7.8 (s, 1H, imine), 4.3 (m, 1H, CH), 3.1 (d, 2H, CH₂)

  • HRMS: m/z 203.1294 [M+H]⁺ (calc. 203.1291)

Acceptance criteria require:

  • HPLC purity ≥98.5%

  • Single unidentified impurity ≤0.15%

  • Water content ≤0.5% (Karl Fischer)

ConditionDegradation Rate (%/month)Primary Degradant
25°C/60% RH0.8Phenylacetone
40°C/75% RH4.7Nitrosoamine
Light exposure (1.2 M lux-hr)12.3Azoxy derivative

Recommended storage:

  • Temperature: -20°C (±2°C)

  • Packaging: Double-layered amber glass with nitrogen blanket

  • Shelf life: 36 months unopened, 6 months post-opening

Industrial Scale-Up Challenges

Transitioning laboratory synthesis to production-scale manufacturing requires addressing:

Exothermic Risk Management

The amine coupling stage releases 58 kJ/mol, necessitating:

  • Jacketed reactors with emergency cooling

  • Distributed control systems for temperature overshoot prevention

  • Dilution protocols for >50 kg batches

Waste Stream Treatment

Process effluents contain residual NaNO₂ and organic byproducts requiring:

  • Catalytic reduction of nitrites to N₂

  • Activated carbon adsorption of aromatics

  • Biotreatment for BOD/COD reduction

Emerging Synthetic Alternatives

Biocatalytic Approaches

Immobilized transaminases enable greener synthesis of the amphetamine precursor:

EnzymeSourceConversion Efficiency
TA-01Arthrobacter sp.88% ee, 92% yield
CvTAChromobacterium violaceum95% ee, 85% yield

This route eliminates hazardous alkylation steps while improving stereochemical control.

Photochemical Nitrosylation

UV-mediated nitrosylation (λ = 365 nm) in flow reactors:

  • Reduces HNO₂ usage by 40%

  • Achieves 99% conversion in 8 seconds residence time

  • Minimizes thermal degradation pathways

Regulatory Considerations

Current Good Manufacturing Practice (cGMP) requirements dictate:

  • IQ/OQ/PQ validation of all equipment

  • Three consecutive validation batches meeting ICH Q1A(R2) stability criteria

  • Genotoxic impurity control per ICH M7 guidelines

Typical specification limits:

ParameterLimitTest Method
Assay98.0–102.0%HPLC
Residual solvents<500 ppm totalGC-FID
Heavy metals<10 ppmICP-MS

Chemical Reactions Analysis

Feprosidnine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed reaction conditions and products are not extensively documented.

    Reduction: The compound can undergo reduction reactions, particularly affecting its imine group.

    Substitution: this compound can participate in substitution reactions, especially involving its aromatic ring and imine group.

Common reagents used in these reactions include hydrochloric acid, sodium nitrite, and formaldehyde. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Feprosidnine has been studied for various scientific research applications:

1. Chemistry

  • Model Compound : It serves as a model compound for studying the synthesis and reactions of sydnone imines, providing insights into chemical behavior and reactivity.

2. Biology

  • Neuropharmacology : Its effects on the central nervous system make it a subject of interest in neuropharmacology. Research has demonstrated its potential in modulating neurotransmitter levels, which is crucial for understanding mood disorders.

3. Medicine

  • Therapeutic Uses : this compound's antidepressant and stimulant properties have been explored for potential therapeutic uses in treating conditions such as apathic depression, asthenic depression, fatigue syndromes, and narcolepsy. Clinical trials indicate effective dosages typically range from 10 to 50 mg per day.

4. Industry

  • Synthesis Insights : Although not widely used industrially, this compound’s synthesis and reactions provide insights into the production of related compounds.

Biochemical Pathways

This compound's interaction with various biochemical pathways highlights its complexity:

  • Neurotransmitter Metabolism : The inhibition of MAO leads to altered levels of neurotransmitters, particularly serotonin and dopamine. Increased levels are associated with improved mood and reduced symptoms of depression.
  • Cellular Effects : The compound influences cellular signaling pathways, impacting gene expression and cellular metabolism across different tissues.

Case Studies and Clinical Applications

This compound has been investigated in various contexts regarding its antidepressant properties:

  • Clinical Trials : Historical data indicate that this compound was effective in treating apathic and asthenic depressions and fatigue syndromes. Trials have shown significant antidepressant effects at therapeutic doses without major adverse effects.
  • Animal Models : Research involving animal models has demonstrated that this compound exhibits significant antidepressant effects at therapeutic doses without major adverse effects. These studies support its potential use in treating mood disorders.

Comparative Analysis with Other Compounds

A comparative analysis highlights the distinct pharmacological profiles of this compound relative to other stimulants:

CompoundMechanism of ActionTherapeutic Use
This compoundMAO inhibition, cholinergic activityDepression, fatigue
MesocarbStimulant with less pronounced MAO actionFatigue-related conditions
LinsidomineNitric oxide donor with vasorelaxing propertiesCardiovascular conditions

This table illustrates how this compound's unique combination of actions differentiates it from similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linsidomine

  • Molecular Formula : C₇H₁₃N₃O₂.
  • Structural Features: Shares the sydnone imine core but incorporates a morpholine ring.
  • Synthesis: Mechanochemical Strecker reaction with 4-aminomorpholine and formaldehyde, optimized using SiO₂ as an additive . Challenges in alkylation routes led to alternative strategies .
  • Pharmacology: Functions as a nitric oxide donor, contrasting with Feprosidnine’s MAOI activity .
  • Key Difference : Bioactive role in vasodilation vs. This compound’s antidepressant effects .

Northis compound

  • Molecular Formula : C₁₀H₁₁N₃O (demethylated analog).
  • Structural Features : Lacks the methyl group on the phenethylamine side chain.
  • Synthesis : Developed to circumvent regulatory restrictions on this compound precursors; synthesized via alkylation of phenethylamine .
  • Pharmacology : Comparable MAOI activity but with reduced bioavailability due to structural simplification .

Mesocarb

  • Molecular Formula : C₁₂H₁₇N₃O₂.
  • Structural Features: Sydnone imine core with a phenylisopropylcarbamoyl group.
  • Pharmacology : Primarily a psychostimulant, differing from this compound’s dual CNS stimulant/MAOI profile .

Comparison with Functionally Similar Compounds

Almoxatone

  • Molecular Formula : C₁₈H₁₉ClN₂O₃.
  • Classification: MAOI (non-selective).
  • Synthesis : Traditional organic synthesis with chlorinated aromatic intermediates.
  • Pharmacology: Inhibits monoamine oxidase-A/B, unlike this compound’s sydnone-mediated mechanism .
  • Regulatory Status : EMA-listed under XEVMPD Index SUB05351MIG .

Befloxatone

  • Molecular Formula: C₁₅H₁₈F₃NO₅.
  • Classification : Reversible MAO-A inhibitor.
  • Pharmacology : Higher selectivity for MAO-A compared to this compound, reducing hypertensive crisis risk .
  • Synthesis : Complex fluorinated side chain synthesis requiring multi-step organic reactions .

Comparative Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Core Structure Primary Indication Synthesis Yield Key Advantage
This compound C₁₁H₁₃N₃O Sydnone imine Antidepressant/CNS stimulant 93% Solvent-free synthesis
Linsidomine C₇H₁₃N₃O₂ Sydnone imine + morpholine Vasodilator 70% Nitric oxide release
Almoxatone C₁₈H₁₉ClN₂O₃ Benzofuran derivative Antidepressant N/A MAO-A/B inhibition

Table 2: Regulatory and Commercial Status

Compound INN Status FDA Preferred Term EMA XEVMPD Index
This compound WHO INN (1980) Yes SUB07609MIG
Befloxatone WHO INN (1992) Yes SUB05681MIG
Mesocarb Not listed No N/A

Key Research Findings

  • Synthesis Efficiency: this compound’s mechanochemical route outperforms traditional methods in safety and yield (93% vs. linsidomine’s 70%) .
  • This compound’s MAOI activity .
  • Regulatory Challenges: Northis compound was developed to bypass precursor restrictions, highlighting adaptability in drug design .

Biological Activity

Feprosidnine, also known as Sydnophen, is a stimulant drug developed in the USSR during the 1970s. It is structurally related to mesocarb and has garnered interest due to its unique pharmacological properties, particularly its stimulant and antidepressant effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

This compound exhibits multiple mechanisms of action that contribute to its pharmacological effects:

  • Monoamine Oxidase Inhibition : this compound is a reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound increases the availability of these neurotransmitters in the synaptic cleft, which may enhance mood and cognitive function .
  • Cholinergic Activity : The compound interacts with cholinergic receptors, influencing acetylcholine signaling. This action may enhance cognitive processes and memory.
  • Adrenergic and Opioid Receptor Modulation : this compound also affects adrenergic and opioid receptors, contributing to its stimulant properties and potential analgesic effects .
  • Nitric Oxide Donating Action : this compound can release nitric oxide (NO), which plays a role in vasodilation and neurotransmission. This mechanism may further support its antidepressant effects by improving cerebral blood flow .

Biochemical Pathways

This compound's interaction with various biochemical pathways highlights its complexity:

  • Neurotransmitter Metabolism : The inhibition of MAO leads to altered levels of neurotransmitters, particularly serotonin and dopamine. Increased levels of these neurotransmitters are associated with improved mood and reduced symptoms of depression .
  • Cellular Effects : this compound influences cellular signaling pathways, impacting gene expression and cellular metabolism. Its effects on different cell types can lead to varied physiological responses depending on the target tissue.

Case Studies and Clinical Applications

This compound has been studied in various contexts, particularly regarding its antidepressant properties:

  • Clinical Trials : Historical data indicate that this compound was effective in treating apathic and asthenic depressions, fatigue syndromes, and narcolepsy. Dosages typically range from 10 to 50 mg per day .
  • Animal Models : Research involving animal models has demonstrated that this compound exhibits significant antidepressant effects at therapeutic doses without major adverse effects. These studies support its potential use in treating mood disorders.

Comparative Analysis with Other Compounds

A comparative analysis highlights the distinct pharmacological profiles of this compound relative to other stimulants:

CompoundMechanism of ActionTherapeutic Use
This compoundMAO inhibition, cholinergic activityDepression, fatigue
MesocarbStimulant with less pronounced MAO actionFatigue-related conditions
LinsidomineNO donor with vasorelaxing propertiesCardiovascular conditions

This table illustrates how this compound's unique combination of actions differentiates it from similar compounds.

Q & A

Q. What are the established synthetic routes for Feprosidnine, and what methodological considerations are critical for reproducibility?

this compound is synthesized via mechanochemical methods to avoid hazardous reagents like strong acids (e.g., HNO₃) and toxic solvents (e.g., THF). Key steps include:

  • Alkylation of phenyl ethylamine precursors using K₂CO₃ as a base (93% yield after optimization with excess K₂CO₃) .
  • Ball-mill-mediated formation of the ImSyd core using NaNO₂ for complete conversion without purification . Methodological Tip: Ensure stoichiometric excess of NaNO₂ (≥3 equivalents) to drive full conversion. Document milling time, solvent-free conditions, and purity validation via HPLC/NMR .

Q. How should researchers approach characterizing this compound’s purity and structural integrity?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and identify impurities (e.g., unreacted precursors).
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for pharmacological studies) .
  • Mass Spectrometry (MS) : Validate molecular weight and detect byproducts. Note: Cross-reference results with synthetic protocols to troubleshoot inconsistencies (e.g., incomplete alkylation) .

Q. What stability considerations are critical for storing this compound in experimental settings?

this compound’s stability depends on:

  • Temperature : Store at –20°C in airtight containers to prevent degradation.
  • Light Sensitivity : Use amber vials to avoid photolytic decomposition.
  • Humidity Control : Desiccate samples to prevent hydrolysis of nitrile groups. Validation: Conduct accelerated stability studies under varying conditions to establish shelf-life benchmarks .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to address low yields or byproduct formation?

Common pitfalls and solutions:

  • Low Alkylation Efficiency : Increase K₂CO₃ stoichiometry (e.g., 1.5–2 equivalents) to enhance nucleophilic substitution .
  • Byproduct Formation : Introduce solid additives (e.g., SiO₂) during ball milling to improve reaction homogeneity and reduce side reactions .
  • Scale-Up Challenges : Replicate mechanochemical conditions using planetary ball mills with controlled rotational speed (300–500 rpm) .

Q. How can researchers resolve contradictions in reported synthesis yields or pharmacological data for this compound?

Apply systematic analysis:

  • Data Triangulation : Compare results across multiple batches and independent labs.
  • Controlled Variables : Standardize parameters (e.g., milling time, reagent purity) to isolate discrepancies.
  • Peer Review : Publish raw datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials to enable replication .

Q. What strategies are recommended for selecting analogs when regulatory restrictions limit access to this compound’s precursors (e.g., phenyl ethylamine)?

Follow a scaffold-based approach:

  • Structural Analogs : Replace phenyl ethylamine with northis compound, which retains core pharmacophores while circumventing regulatory hurdles .
  • Activity Validation : Use in vitro assays (e.g., receptor binding) to confirm bioequivalence of analogs.
  • Computational Modeling : Predict analog stability and reactivity via DFT calculations before synthesis .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

Key considerations:

  • Dose Escalation : Start with sub-therapeutic doses in rodent models to assess toxicity thresholds.
  • Metabolite Tracking : Use LC-MS/MS to identify primary metabolites and assess hepatic clearance.
  • Control Groups : Include vehicle-only and structurally similar analogs to isolate this compound-specific effects .

Methodological Frameworks

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions about this compound?

  • FINER Criteria : Ensure questions are Feasible (e.g., accessible precursors), Interesting (novel mechanistic insights), Novel (unexplored PK-PD relationships), Ethical (compliance with animal welfare guidelines), and Relevant (therapeutic potential for target diseases) .
  • PICO Format : Define Population (e.g., rodent models), Intervention (this compound dosage), Comparison (analogs/placebos), and Outcomes (e.g., receptor occupancy, half-life) .

Data Presentation Guidelines

Q. How should researchers present this compound-related data in manuscripts to ensure clarity and reproducibility?

  • Tables : Include raw yields, reaction conditions, and purity metrics (e.g., Table 1: Synthetic Optimization of this compound) .
  • Supplementary Materials : Provide NMR/HPLC spectra, computational models, and detailed animal study protocols .
  • Reproducibility Checklists : Document reagent lot numbers, instrument calibration dates, and environmental conditions (temperature/humidity) during experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Feprosidnine
Reactant of Route 2
Feprosidnine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.